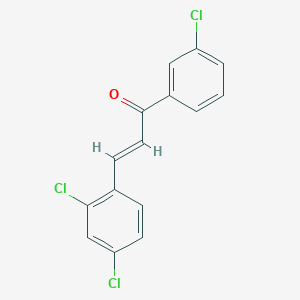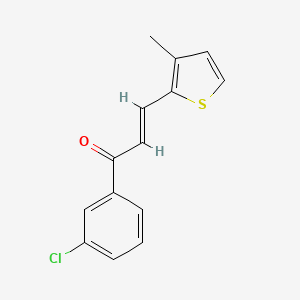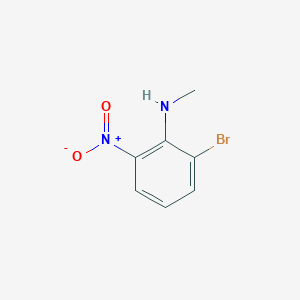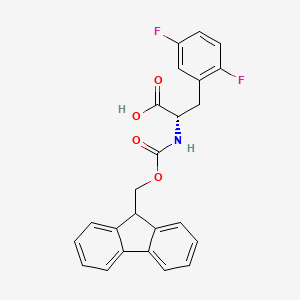
4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the fluorine and trifluoromethyl groups. Researchers have explored various synthetic routes, such as nucleophilic substitution reactions or transition-metal-catalyzed processes. Precise details of these synthetic pathways can be found in relevant literature .
Scientific Research Applications
Synthesis and Chemical Reactions
Research on piperidine derivatives, including those with fluoro and trifluoromethyl groups, has led to significant insights into nucleophilic aromatic substitution reactions. These reactions are foundational in organic synthesis, enabling the creation of various complex molecules. For instance, the reaction of piperidine with nitro-substituted benzenes has been explored to understand the kinetics and mechanisms of aromatic substitution, shedding light on how these reactions can be harnessed for synthesizing new compounds with potential applications in material science and pharmaceuticals (Pietra & Vitali, 1972).
Drug Design and Pharmacophore Studies
In drug discovery, the structural motifs of arylcycloalkylamines, which include phenyl piperidines, have been identified as key pharmacophoric groups. These structures contribute to the binding affinity and selectivity towards D2-like receptors, crucial in the development of antipsychotic agents. Research indicates that arylalkyl substituents, such as those found in 4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine, can significantly enhance the potency and selectivity of compounds targeting these receptors (Sikazwe et al., 2009).
Environmental and Green Chemistry Applications
The introduction of fluorinated groups into molecules has been a topic of interest in green chemistry due to their unique effects on the physical and chemical properties of compounds. Research on fluoroalkylation reactions in aqueous media emphasizes the development of environmentally friendly methodologies for incorporating fluorinated groups into target molecules. These advancements are crucial for the sustainable production of fluorine-containing pharmaceuticals, agrochemicals, and functional materials, demonstrating the compound's relevance in environmental chemistry (Song et al., 2018).
Antitubercular Drug Development
The strategic placement of trifluoromethyl groups, as seen in compounds similar to 4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine, has been explored in the realm of antitubercular drug design. Research suggests that these fluorinated groups can improve the pharmacodynamic and pharmacokinetic properties of antitubercular agents, highlighting the compound's potential in enhancing the efficacy and safety profiles of these drugs (Thomas, 1969).
properties
IUPAC Name |
4-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N/c13-11-7-9(12(14,15)16)1-2-10(11)8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVVKZZPQMXWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679915 | |
| Record name | 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine | |
CAS RN |
1004852-72-5 | |
| Record name | 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070541.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)



![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)

![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)

![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)
![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)

